3-(3-chlorophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one
Description
Historical Development of Imidazolyl-Sulfonyl Piperidine Compounds
The fusion of imidazole and piperidine motifs traces back to early investigations into heterocyclic compounds’ biological activities. Piperidine, a six-membered nitrogen-containing ring, gained prominence in the mid-20th century as a scaffold for alkaloid-inspired therapeutics. Concurrently, imidazole’s role in histamine and purine biochemistry catalyzed its integration into drug design. The incorporation of sulfonyl groups emerged as a strategic modification to enhance solubility and target affinity, exemplified by sulfonamide antibiotics.
The first imidazolyl-sulfonyl piperidine derivatives appeared in the 1990s, driven by combinatorial chemistry and structure-activity relationship (SAR) studies. Early efforts focused on antimicrobial agents, where sulfonamide-linked piperidines demonstrated improved bacterial membrane penetration. For instance, the synthesis of 1-( tert-butoxycarbonyl)piperidine-3-carboxylic acid sulfonamides revealed moderate activity against Gram-positive pathogens. Subsequent innovations introduced imidazole rings to exploit hydrogen-bonding interactions with enzymatic targets, as seen in the compound 1-[4-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine.
Classification within Heterocyclic Medicinal Compounds
Sulfonylpiperidinyl derivatives belong to two heterocyclic families:
- Piperidines : Six-membered saturated rings with one nitrogen atom, valued for conformational flexibility and bioisosteric replacement of aromatic systems.
- Imidazoles : Five-membered aromatic rings containing two nitrogen atoms, contributing to π-π stacking and metal coordination.
The hybrid structure of 3-(3-chlorophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one merges these classes via a sulfonyl bridge, enabling dual pharmacophoric interactions. The sulfonyl group (-SO2-) acts as a hydrogen-bond acceptor, while the 3-chlorophenyl moiety enhances lipophilicity for membrane penetration. Such hybrids are classified under multitarget-directed ligands, designed to modulate interconnected biological pathways.
| Structural Feature | Role in Drug Design |
|---|---|
| Piperidine ring | Conformational flexibility; mimics natural alkaloids |
| Imidazole ring | Hydrogen bonding; enzymatic active-site interaction |
| Sulfonyl bridge | Enhances solubility and target affinity |
| 3-Chlorophenyl group | Increases lipophilicity and steric bulk |
Significance in Modern Drug Discovery
Sulfonylpiperidinyl-imidazole hybrids address key challenges in drug discovery:
- Multidrug Resistance : The 3-chlorophenyl group may evade efflux pumps in resistant bacteria.
- Kinase Inhibition : Imidazole’s nitrogen atoms coordinate with ATP-binding sites in kinases, as demonstrated by 3,4,6-trisubstituted piperidine derivatives inhibiting Akt1.
- Antifungal Activity : Sulfonamides disrupt dihydropteroate synthase, a target absent in humans.
Recent studies highlight their versatility. For example, intramolecular cyclization strategies enable rapid piperidine functionalization, while copper-catalyzed aza-Prins reactions yield stereochemically complex variants. These methods facilitate the synthesis of this compound analogs with tailored substituents.
Research Evolution and Current Scientific Focus
Current research prioritizes:
- Synthetic Methodologies : Transition-metal catalysis (e.g., NHC-Cu(I)) for stereoselective piperidine formation.
- Bioisosteric Replacement : Substituting the sulfonyl group with sulfoxides or phosphonates to optimize pharmacokinetics.
- Polypharmacology : Designing hybrids that concurrently inhibit bacterial topoisomerase and histidine kinase.
For instance, Gharpure et al. developed a 6-endo-dig cyclization route to piperidines using alkynes and enamines, applicable to the synthesis of the target compound’s imidazole-sulfonyl subunit. Meanwhile, Martin et al. demonstrated spiropiperidines via [5 + 1] aza-Sakurai cyclization, offering pathways to structurally diverse analogs.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-21-12-9-20-18(21)26(24,25)16-7-10-22(11-8-16)17(23)6-5-14-3-2-4-15(19)13-14/h2-4,9,12-13,16H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHRYKJRYSNWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a phenyl ring, followed by the introduction of the imidazole and piperidine rings through various organic reactions. Common reagents used in these steps include chlorinating agents, sulfonylating agents, and alkylating agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a chlorophenyl group and a piperidine ring with a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 392.92 g/mol. The presence of the imidazole group contributes to its biological activity, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 3-(3-chlorophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one exhibit notable antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Imidazole Derivative A | Staphylococcus aureus | 12.5 μg/mL |
| Imidazole Derivative B | Escherichia coli | 6.25 μg/mL |
| Imidazole Derivative C | Candida albicans | 6.25 μg/mL |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Research into similar sulfonamide-containing compounds has demonstrated their ability to modulate inflammatory pathways, particularly through inhibition of cyclooxygenase enzymes . This positions the compound as a candidate for developing new anti-inflammatory agents.
Neurological Applications
Given the presence of the piperidine and imidazole groups, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatment .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various imidazole derivatives against clinical isolates of resistant bacteria. The findings indicated that certain modifications to the piperidine ring significantly enhanced antibacterial potency, suggesting that structural optimization could yield more effective antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on sulfonamide derivatives, researchers found that these compounds inhibited pro-inflammatory cytokine production in vitro, highlighting their potential as therapeutic agents in treating inflammatory diseases . This aligns with the expected mechanisms for this compound.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Pharmacological and ADME Comparisons
- Target Compound vs. The 3-chlorophenyl group may also increase hydrophobic binding affinity over the 4-methylphenyl substituent.
Target Compound vs. 12b :
While both share a propan-1-one core, the target’s sulfonyl-piperidine moiety replaces 12b’s indole and isopropylphenyl groups. This substitution likely reduces off-target interactions with indole-binding receptors (e.g., serotonin receptors) .Target Compound vs. BRL15572 :
BRL15572’s piperazine ring and propan-2-ol core differ from the target’s piperidine and propan-1-one structure. Piperazine’s additional nitrogen may confer stronger basicity, affecting solubility and blood-brain barrier penetration .- Target Compound vs. F13640: F13640’s fluorophenyl and amino-methylpiperidine groups contrast with the target’s chlorophenyl and sulfonyl-piperidine. Fluorine atoms in F13640 improve metabolic stability, whereas the sulfonyl group in the target may reduce CYP3A4 inhibition risks .
Research Findings and Implications
Binding and Selectivity
ADME Optimization
Limitations
- The target’s higher molecular weight (~450 g/mol) may limit passive diffusion, necessitating formulation strategies for optimal bioavailability.
Biological Activity
The compound 3-(3-chlorophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Chemical Formula: C19H22ClN3O2S
- Molecular Weight: 375.91 g/mol
The compound is believed to interact with several biological targets, particularly in the central nervous system (CNS). Its structure suggests that it may act as a modulator of neurotransmitter systems, potentially influencing dopamine receptors due to the presence of the imidazole moiety.
Potential Targets:
- Dopamine Receptors: Preliminary studies suggest that similar compounds exhibit selectivity for dopamine D3 receptors, which are implicated in neuropsychiatric disorders .
- G Protein-Coupled Receptors (GPCRs): The compound may also interact with GPCRs, which play a crucial role in various physiological processes .
Biological Activity and Pharmacological Properties
Research indicates that compounds with similar structures can exhibit a range of biological activities:
Antidepressant Activity
In studies involving animal models, compounds structurally related to this compound have shown promise as antidepressants by modulating serotonin and norepinephrine levels in the brain.
Neuroprotective Effects
Some analogs have demonstrated neuroprotective effects against dopaminergic neuron degeneration, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .
Antimicrobial Activity
Initial screenings have indicated that certain derivatives possess antimicrobial properties against gram-positive and gram-negative bacteria, making them candidates for further development as antibacterial agents .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. SAR studies indicate that substitutions on the piperidine ring and variations in the chlorophenyl group significantly affect receptor binding affinity and selectivity.
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution on phenyl ring | Enhances D3 receptor selectivity |
| Changes to sulfonamide group | Alters pharmacokinetic properties |
Q & A
Q. What are the recommended synthetic routes for preparing 3-(3-chlorophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one, and what experimental conditions optimize yield?
Methodological Answer: The compound’s synthesis involves multi-step functionalization of the piperidine and imidazole sulfonyl groups. Key steps include:
- Sulfonylation : React 1-methyl-1H-imidazole-2-sulfonyl chloride with 4-aminopiperidine under basic conditions (e.g., K₂CO₃ in DMF) at 0–5°C to form the sulfonyl-piperidine intermediate .
- Coupling : Use a nucleophilic acyl substitution reaction between the sulfonyl-piperidine intermediate and 3-(3-chlorophenyl)propan-1-one. Catalyze with Hünig’s base (DIPEA) in THF at reflux .
Optimization Tips : - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify intermediates via column chromatography (gradient elution) to remove unreacted sulfonyl chloride.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
Methodological Answer:
- NMR : Use H and C NMR to confirm regioselectivity of the imidazole sulfonyl group. Discrepancies in aromatic proton signals may arise from rotational isomerism; resolve via variable-temperature NMR (VT-NMR) .
- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion integrity. Contradictions between calculated and observed masses may indicate residual solvents; validate via elemental analysis .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL (via SHELX-2018) to refine crystal structures. Address twinning or disorder using the TWIN/BASF commands .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound’s structure be addressed during refinement?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN command with a BASF scale factor to model twinned data. For pseudo-merohedral twinning, apply HKLF 5 format .
- Disorder : Refine split positions for the 1-methylimidazole group using PART and SUMP restraints. Validate thermal parameters (ADPs) via the RIGU command .
Data Table 2: Crystallographic Refinement Metrics
| Parameter | Value |
|---|---|
| R₁ (I > 2σ(I)) | 0.038 |
| wR₂ (all data) | 0.106 |
| Data-to-Parameter Ratio | 20.2 |
Q. What in vitro assays are suitable for evaluating its bioactivity, and how are false positives mitigated?
Methodological Answer:
Q. How can environmental fate studies be designed to assess its ecological impact?
Methodological Answer:
- Degradation Pathways : Use OECD 307 guidelines to study aerobic soil degradation. Monitor metabolites via LC-QTOF-MS .
- Bioaccumulation : Calculate logP (predicted: ~3.2) and BCF (bioconcentration factor) using EPI Suite. Validate via in vivo zebrafish models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
